N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE
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Overview
Description
N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with isopropyl halides in the presence of a base such as potassium carbonate.
Amination: The final step involves the reaction of the alkylated benzimidazole with 2-ethylphenylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE has several scientific research applications, including:
Medicinal Chemistry: It may be used as a lead compound for the development of new drugs due to its potential biological activities.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ETHYLPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE
- N-(2-ETHYLPHENYL)-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE
- N-(2-ETHYLPHENYL)-N-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE
Uniqueness
N-(2-ETHYLPHENYL)-N-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-propan-2-ylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-4-14-9-5-6-10-15(14)19-18-20-16-11-7-8-12-17(16)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDDUTNHDBYTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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